molecular formula C10H8Cl2N2S B11477633 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B11477633
M. Wt: 259.15 g/mol
InChI Key: LCIFBRWDYSZNOA-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which may affect its biological activity.

    5-Methyl-1,3-thiazol-2-amine: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    2-Amino-4-(2,5-dichlorophenyl)thiazole: Similar structure but with variations in the position of functional groups.

Uniqueness

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of both the dichlorophenyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H2,13,14)

InChI Key

LCIFBRWDYSZNOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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